![molecular formula C19H19N3O5 B3000099 ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate CAS No. 610757-38-5](/img/structure/B3000099.png)
ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds like ethyl 2-cyano-2-(2-nitrophenyl)acetate and ethyl 2-cyano-2-(4-nitrophenyl)acetate have a linear formula of C11H10N2O4 .
Chemical Reactions Analysis
Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Aplicaciones Científicas De Investigación
Synthesis of Pyridones and Dihydropyridines
Ethyl cyanoacetate derivatives play a crucial role in the synthesis of various pyridone and dihydropyridine compounds. For instance, the synthesis of 4-hydroxy-2-pyridone involved the cyclization of ethyl cyanoacetate derivatives in acetic acid, followed by demethylation and decarboxylic reactions (Chen, Sheng-yin, & Shao-hua, 2013). Additionally, derivatives like ethyl cyano(2,2-dimethyltetrahydropyran-4-ylidene)acetate have been used in the synthesis of compounds such as ethyl cyano[2,2-dimethyltetrahydropyran-4-yl-4-(2-chlorophenyl)]acetate, which are crucial in forming various secondary amines and amides (Arutyunyan et al., 2013).
Novel Copolymers and Thermal Behavior
Ethyl cyanoacetate derivatives are integral in creating novel copolymers with specific thermal properties. Research shows that copolymers of vinyl acetate and ring-substituted ethyl cyanoacetate exhibit unique thermal behaviors, analyzed using DSC (Tg) and TGA techniques (Wojdyla et al., 2022). These copolymers decompose in nitrogen in two distinct steps, suggesting specific applications based on their stability and decomposition patterns.
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives like ethyl α-cyano-α-(2,4-dinitrophenyl) phenylacetate have been determined, providing insights into their steric and electronic effects, which are crucial for understanding their applications in various fields (Jia Zhi, 1996).
Optical Properties
Ethyl cyanoacetate derivatives demonstrate unique optical properties. For instance, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibit solid-state fluorescence, which varies depending on the solvent used. This property is vital for potential applications in materials science and optical technologies (Chunikhin & Ershov, 2021).
Antibacterial Activity
Some ethyl cyanoacetate derivatives have been explored for their antibacterial properties. For instance, the reaction of cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester with 4-fluorophenylmagnesium bromide produced a cyanoester, which, upon further processing, exhibited high antibacterial activity. This suggests potential applications in pharmaceutical and medical research (Arutyunyan et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
It’s known that compounds with a similar structure can undergo various reactions at the nitrile group . For instance, hydrogenation can lead to the formation of β-amino acids, and nucleophilic attack at the carbon can be a step in the synthesis of many heterocycles .
Biochemical Pathways
Derivatives of indole, a similar compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
For instance, the presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
ethyl 2-cyano-2-[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-5-27-19(23)16(11-20)14-8-12(2)21(13(3)9-14)17-7-6-15(26-4)10-18(17)22(24)25/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOSEVLXLAPQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=C(N(C(=C1)C)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)

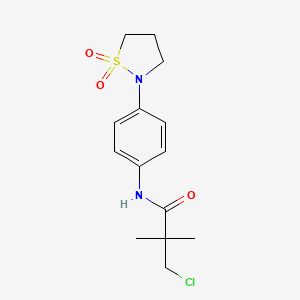
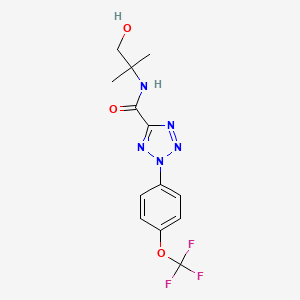
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide](/img/structure/B3000023.png)
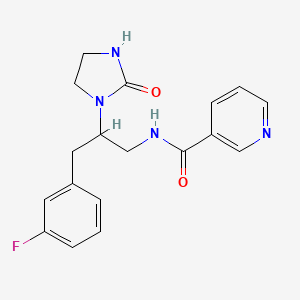
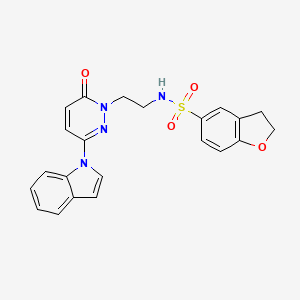
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B3000027.png)
![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)

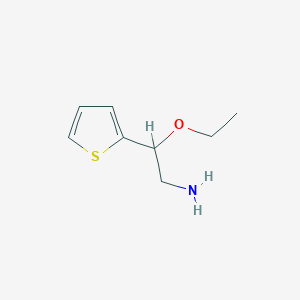
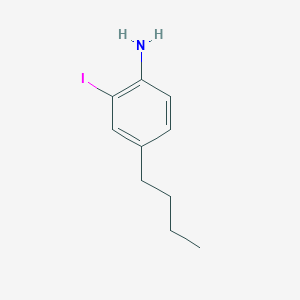
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B3000038.png)